molecular formula C21H25ClN4O3S B2626967 (4-(3-Chlorophenyl)piperazin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone CAS No. 1040666-40-7

(4-(3-Chlorophenyl)piperazin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

Cat. No. B2626967
M. Wt: 448.97
InChI Key: DCSWXZURBNFMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be determined by various spectroscopic techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy . The InChI key for this compound is PHLBKPHSAVXXEF-UHFFFAOYSA-N .

Scientific Research Applications

Molecular interaction of CB1 cannabinoid receptor antagonists

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) exhibits potent and selective antagonism for the CB1 cannabinoid receptor. Studies using the AM1 molecular orbital method revealed various conformations of the compound, contributing to its binding affinity and interaction with the receptor. This research offers insights into the molecular dynamics and interactions of similar compounds (Shim et al., 2002).

Structural Characterization and Synthesis

X-ray structure characterisation of pyrazole carboxamide derivatives

A series of novel pyrazole carboxamide derivatives containing piperazine moiety were synthesized. The structures of these compounds were confirmed through IR, 1H NMR, HRMS spectroscopy, and specifically, X-ray crystal analysis. Such structural characterizations are crucial for understanding the properties and potential applications of these compounds (Lv et al., 2013).

Antimicrobial and Anticancer Properties

Antimicrobial and anticancer potential of pyrazole derivatives

Novel pyrazole derivatives have been synthesized and characterized, exhibiting promising antimicrobial and anticancer activities. The compounds were evaluated in vitro, and some showed higher anticancer activity than the reference drug doxorubicin. This highlights the therapeutic potential of such compounds in treating various diseases (Hafez et al., 2016).

Bioactivity and Molecular Docking Studies

Anticancer and antimicrobial activities of oxazole clubbed pyridyl-pyrazolines

A range of compounds were synthesized and evaluated for their anticancer and antimicrobial activities. Molecular docking studies suggest these compounds could be utilized to overcome microbial resistance to pharmaceutical drugs, indicating their potential in developing new therapeutic agents (Katariya et al., 2021).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential biological activities. Additionally, its physical and chemical properties could be further analyzed, and safety and hazard assessments could be conducted .

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O3S/c22-15-3-1-4-16(13-15)24-8-10-25(11-9-24)21(27)20-18-5-2-6-19(18)23-26(20)17-7-12-30(28,29)14-17/h1,3-4,13,17H,2,5-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSWXZURBNFMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-Chlorophenyl)piperazin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

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